Urea, 1-(2-chloroethyl)-3-(m-dithian-5-yl)-1-nitroso-, S,S,S',S'-tetraoxide
CAS No.: 33022-05-8
Cat. No.: VC18712700
Molecular Formula: C7H12ClN3O6S2
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33022-05-8 |
|---|---|
| Molecular Formula | C7H12ClN3O6S2 |
| Molecular Weight | 333.8 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea |
| Standard InChI | InChI=1S/C7H12ClN3O6S2/c8-1-2-11(10-13)7(12)9-6-3-18(14,15)5-19(16,17)4-6/h6H,1-5H2,(H,9,12) |
| Standard InChI Key | FHYICTHJPUZKCU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CS(=O)(=O)CS1(=O)=O)NC(=O)N(CCCl)N=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea, delineates its core structure:
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Urea backbone: A carbonyl group bridged between two nitrogen atoms.
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Nitroso group (-N=O): Attached to the nitrogen bearing the 2-chloroethyl substituent.
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2-Chloroethyl group (-CHCHCl): Introduces electrophilic character and influences solubility.
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1,3-Dithiane tetraoxide ring: A six-membered ring with sulfur atoms at positions 1 and 3, each oxidized to sulfonyl groups (-SO-), enhancing stability and polarizability .
Molecular Formula and Weight
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves sequential functionalization of the urea core:
Step 1: Formation of the Dithianyl Urea Moiety
Reaction of 5-amino-1,3-dithiane tetraoxide with an isocyanate (e.g., phosgene derivative) yields the urea linkage. Conditions:
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Solvent: Dichloromethane or tetrahydrofuran.
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Temperature: 0–5°C to prevent premature nitroso group decomposition .
Step 3: Nitroso Group Incorporation
Nitrosation via sodium nitrite (NaNO) in acidic media (e.g., HCl) introduces the nitroso group .
Industrial Optimization
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Catalysts: Trifluoroacetic acid accelerates urea bond formation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity .
Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.54 g/cm³ |
| Refractive Index | 1.648 |
| Solubility | Moderate in polar solvents (e.g., DMSO) |
| Stability | Hygroscopic; decomposes above 150°C |
The sulfonyl groups enhance hydrophilicity, while the chloroethyl group contributes to lipophilicity (LogP ≈ 2.8) .
Chemical Reactivity and Stability
Key Reactions
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Nucleophilic Substitution:
The chloroethyl group reacts with nucleophiles (e.g., amines, thiols) under basic conditions, forming derivatives like 2-aminoethyl analogs. -
Redox Activity:
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Thermal Decomposition:
Above 150°C, the compound degrades into chlorinated hydrocarbons and sulfur oxides.
Biological Activity and Mechanisms
Mechanistic Insights
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DNA Alkylation: The nitroso group forms covalent adducts with guanine residues, disrupting replication (similar to carmustine) .
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Enzyme Inhibition: Docking studies suggest interactions with catalytic residues (e.g., Glu277, Asn350) in kinases, impairing ATP binding .
Toxicity Profile
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Acute Toxicity: LD (rat, oral): 320 mg/kg.
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Neurotoxicity: Metabolites like chloroacetaldehyde may cross the blood-brain barrier .
Comparison with Structural Analogs
| Compound | Key Differences | Bioactivity (IC) |
|---|---|---|
| 1-(2-Fluoroethyl) analog | Higher metabolic stability | 22 µM (HCT116 cells) |
| 3-(Cyclohexyl) derivative | Reduced DNA affinity | 45 µM |
The chloroethyl variant exhibits superior alkylation efficiency but higher hepatotoxicity .
Future Research Directions
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Targeted Delivery: Conjugation with monoclonal antibodies to reduce off-target effects.
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Green Synthesis: Catalytic methods using ionic liquids to minimize waste.
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